molecular formula C22H20ClN3O2S B11115458 O-{4-[(4-chlorophenyl)carbamoyl]phenyl} [4-(dimethylamino)phenyl]carbamothioate

O-{4-[(4-chlorophenyl)carbamoyl]phenyl} [4-(dimethylamino)phenyl]carbamothioate

Cat. No.: B11115458
M. Wt: 425.9 g/mol
InChI Key: KKGDGPMBXFHDIG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROANILINO)CARBONYL]-4-({[4-(DIMETHYLAMINO)ANILINO]CARBOTHIOYL}OXY)BENZENE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both chloroaniline and dimethylaniline groups, making it a valuable subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROANILINO)CARBONYL]-4-({[4-(DIMETHYLAMINO)ANILINO]CARBOTHIOYL}OXY)BENZENE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROANILINO)CARBONYL]-4-({[4-(DIMETHYLAMINO)ANILINO]CARBOTHIOYL}OXY)BENZENE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROANILINO)CARBONYL]-4-({[4-(DIMETHYLAMINO)ANILINO]CARBOTHIOYL}OXY)BENZENE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROANILINO)CARBONYL]-4-({[4-(DIMETHYLAMINO)ANILINO]CARBOTHIOYL}OXY)BENZENE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-chloro-4-({[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
  • 1-chloro-4-({[(propylamino)carbothioyl]amino}sulfonyl)benzene
  • 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene

Uniqueness

1-[(4-CHLOROANILINO)CARBONYL]-4-({[4-(DIMETHYLAMINO)ANILINO]CARBOTHIOYL}OXY)BENZENE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

O-[4-[(4-chlorophenyl)carbamoyl]phenyl] N-[4-(dimethylamino)phenyl]carbamothioate

InChI

InChI=1S/C22H20ClN3O2S/c1-26(2)19-11-9-18(10-12-19)25-22(29)28-20-13-3-15(4-14-20)21(27)24-17-7-5-16(23)6-8-17/h3-14H,1-2H3,(H,24,27)(H,25,29)

InChI Key

KKGDGPMBXFHDIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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